3-(2,6-Dichlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one
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Overview
Description
3-(2,6-Dichlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring substituted with two phenyl groups and a 2,6-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6-dichlorobenzaldehyde with benzyl cyanide in the presence of a base, followed by cyclization to form the pyrimidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(2,6-Dichlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid: Shares the 2,6-dichlorophenyl group but differs in the core structure.
2,6-Dichlorophenyl isothiocyanate: Contains the same phenyl group but with different functional groups.
Uniqueness
3-(2,6-Dichlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one is unique due to its specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
89069-85-2 |
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Molecular Formula |
C22H14Cl2N2O |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-2,6-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C22H14Cl2N2O/c23-17-12-7-13-18(24)21(17)26-20(27)14-19(15-8-3-1-4-9-15)25-22(26)16-10-5-2-6-11-16/h1-14H |
InChI Key |
XMUSHACGRKRVSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C(=N2)C3=CC=CC=C3)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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